2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one
Description
2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one (CAS: 686344-67-2) is a structurally complex spirocyclic compound featuring a unique triazaspiro[3.4]octenone core. Its molecular framework includes a benzhydryl group (two phenyl rings attached to a central carbon) at position 2 and a benzyl group (phenylmethyl) at position 3. The spirocyclic architecture, combined with the conjugated enone system (C=O and C=C bonds), imparts distinct electronic and steric properties.
Properties
IUPAC Name |
2-benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c29-24-25(28(19-26-24)16-20-10-4-1-5-11-20)17-27(18-25)23(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,19,23H,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSWKPIKTNDRNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N=CN2CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one involves multiple steps. One common method includes the reaction of N,N-Dimethylformamide dimethyl acetal with 1-benzhydryl-3-benzylaminoazetidine-3-carboxylic acid amide. This reaction is typically carried out under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally involves standard organic synthesis techniques such as reflux, extraction, and purification. The compound is often produced in small quantities for research purposes.
Chemical Reactions Analysis
Types of Reactions
2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzyl and benzhydryl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence biochemical processes through its spirocyclic core and functional groups.
Comparison with Similar Compounds
The triazaspiro[3.4]octanone family includes structurally related analogs with varying substituents. Below, we compare 2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one with 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one (CAS: 742694-76-4), a simpler derivative highlighted in multiple sources .
Structural and Physicochemical Properties
Key Observations :
- In contrast, the methyl group in the analog reduces steric hindrance, favoring simpler synthetic modifications .
- The saturated analog lacks this reactivity, making it more stable under basic or nucleophilic conditions .
Stability and Handling
- The 5-methyl derivative is stable at standard storage conditions (exact temperature unspecified), while the target compound’s enone system and aromatic groups may necessitate inert atmospheres or low-temperature storage to prevent degradation .
Biological Activity
2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one is a complex organic compound with the molecular formula and a molecular weight of 381.47 g/mol. This compound has garnered interest in the scientific community due to its unique structural properties and potential biological activities.
Chemical Structure and Properties
The compound features a spirocyclic structure that contributes to its unique reactivity and interaction with biological targets. Its IUPAC name is 2-benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one, and it can be represented by the following structural formula:
Synthesis
The synthesis of 2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one typically involves several steps, including the reaction of N,N-Dimethylformamide dimethyl acetal with 1-benzhydryl-3-benzylaminoazetidine-3-carboxylic acid amide under reflux conditions. Various organic synthesis techniques are employed to achieve the desired purity and yield.
The biological activity of 2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's spirocyclic core and functional groups allow it to bind effectively to various enzymes or receptors, potentially modulating their activity. Current research is focused on elucidating the exact biochemical pathways influenced by this compound.
Research Findings
Recent studies have highlighted several potential biological activities of 2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one:
- Antimicrobial Activity : Preliminary tests indicate that this compound exhibits antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Research has shown that it may inhibit the proliferation of cancer cells in vitro, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Some studies suggest that it may provide neuroprotective benefits in models of neurodegeneration.
Antimicrobial Activity Case Study
A study published in a peer-reviewed journal tested the efficacy of 2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one against common bacterial pathogens. The results demonstrated an inhibition zone indicating significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Anticancer Potential Case Study
In another study focusing on cancer cell lines, treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell viability in breast cancer cells (MCF-7). The mechanism was proposed to involve apoptosis induction as confirmed by flow cytometry analysis.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds provides insight into the unique biological activity of 2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]octane | Lacks enone functionality | Limited antimicrobial activity |
| 2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]octene | Different degrees of unsaturation | Variable anticancer effects |
| 2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]octanone | Similar but without enone group | Reduced neuroprotective effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
